4-[(3-Methyl-2-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}-1-benzofuran-5-yl)sulfonyl]morpholine
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Overview
Description
4-[(3-Methyl-2-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}-1-benzofuran-5-yl)sulfonyl]morpholine is a complex organic compound characterized by the presence of multiple functional groups, including a trifluoromethyl group, an oxadiazole ring, and a morpholine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3-Methyl-2-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}-1-benzofuran-5-yl)sulfonyl]morpholine typically involves multi-step reactions. One common approach includes the formation of the oxadiazole ring through cyclization reactions involving hydrazides and carboxylic acids. The trifluoromethyl group can be introduced via radical trifluoromethylation reactions . The final step often involves the sulfonylation of morpholine with the benzofuran derivative under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts and reagents, as well as precise temperature and pressure control. The process may also involve purification steps such as recrystallization and chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
4-[(3-Methyl-2-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}-1-benzofuran-5-yl)sulfonyl]morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups such as halides or alkyl groups .
Scientific Research Applications
4-[(3-Methyl-2-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}-1-benzofuran-5-yl)sulfonyl]morpholine has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-[(3-Methyl-2-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}-1-benzofuran-5-yl)sulfonyl]morpholine involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s ability to penetrate cell membranes and interact with enzymes or receptors. The oxadiazole ring may participate in hydrogen bonding and other interactions with biological molecules, while the morpholine ring can modulate the compound’s overall polarity and solubility .
Comparison with Similar Compounds
Similar Compounds
Fluoxetine: An antidepressant containing a trifluoromethyl group.
Celecoxib: A nonsteroidal anti-inflammatory drug with a similar trifluoromethyl group.
Efavirenz: An HIV reverse transcriptase inhibitor with a trifluoromethyl group.
Uniqueness
4-[(3-Methyl-2-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}-1-benzofuran-5-yl)sulfonyl]morpholine is unique due to its combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C22H18F3N3O5S |
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Molecular Weight |
493.5 g/mol |
IUPAC Name |
4-[[3-methyl-2-[3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]-1-benzofuran-5-yl]sulfonyl]morpholine |
InChI |
InChI=1S/C22H18F3N3O5S/c1-13-17-12-16(34(29,30)28-8-10-31-11-9-28)6-7-18(17)32-19(13)21-26-20(27-33-21)14-2-4-15(5-3-14)22(23,24)25/h2-7,12H,8-11H2,1H3 |
InChI Key |
SFKDDUCJYYUTIG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC2=C1C=C(C=C2)S(=O)(=O)N3CCOCC3)C4=NC(=NO4)C5=CC=C(C=C5)C(F)(F)F |
Origin of Product |
United States |
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